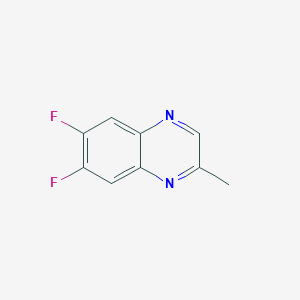
1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one is a complex organic compound that features both furan and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one typically involves the condensation of furan-2-carbaldehyde with phenylhydrazine and hydrazine derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The furan ring and hydrazine groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine-substituted furan compounds.
Scientific Research Applications
Chemistry
In chemistry, 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its hydrazine moiety is known to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their potential pharmacological properties. Hydrazine-containing compounds have been studied for their anticancer, antimicrobial, and antiviral activities.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The hydrazine groups could form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-methylhydrazin-1-ylidene)propan-1-one
- 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-ethylhydrazin-1-ylidene)propan-1-one
- 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-benzylhydrazin-1-ylidene)propan-1-one
Uniqueness
1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one is unique due to the presence of both furan and phenylhydrazine moieties. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-hydrazinylidene-2-(phenylhydrazinylidene)propan-1-one |
InChI |
InChI=1S/C13H12N4O2/c14-15-9-11(13(18)12-7-4-8-19-12)17-16-10-5-2-1-3-6-10/h1-9,16H,14H2 |
InChI Key |
TUWWSHHKZIVRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


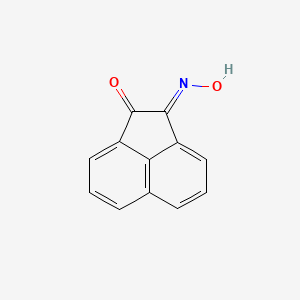
![5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole](/img/structure/B11725384.png)
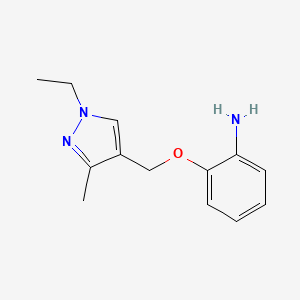
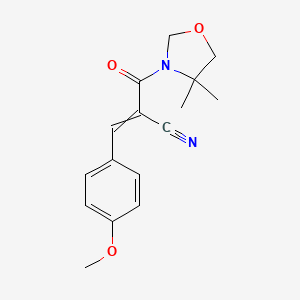
![N'-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11725408.png)
![N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide](/img/structure/B11725410.png)
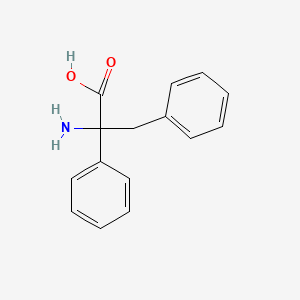
![4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B11725414.png)
![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11725415.png)

![8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B11725425.png)
![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]benzamide](/img/structure/B11725431.png)
![2-bromo-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B11725441.png)
